

Commercial availability and purity of 6-Methoxy-m-toluenesulfonyl chloride

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Compound of Interest

Compound Name: 6-Methoxy-m-toluenesulfonyl
chloride

Cat. No.: B1345725

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A Technical Guide to 6-Methoxy-m-toluenesulfonyl Chloride for Researchers

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This technical guide provides an in-depth overview of **6-Methoxy-m-toluenesulfonyl chloride** (CAS 88040-86-2), a key reagent for researchers, scientists, and professionals in the field of drug development. This document outlines its commercial availability, purity, and detailed experimental protocols for its synthesis and analysis.

Commercial Availability and Purity

6-Methoxy-m-toluenesulfonyl chloride, also known as 2-methoxy-5-methylbenzenesulfonyl chloride, is readily available from several chemical suppliers. The compound is typically offered as a solid with a purity of 95% or greater. For researchers requiring higher purity, further purification can be achieved through recrystallization.

Below is a summary of representative commercial sources and their stated purity levels.

Supplier	CAS Number	Purity
Sigma-Aldrich	88040-86-2	95.00%
Fluorochem	88040-86-2	95.00% [1]
Santa Cruz Biotechnology	88040-86-2	≥95% [2]
CymitQuimica	88040-86-2	95% [3]
ChemScene	1291493-83-8	≥95% [4]

Synthesis and Purification

The synthesis of **6-Methoxy-m-toluenesulfonyl chloride** can be accomplished through a two-step process commencing with 2-methoxy-5-methylaniline. This procedure is adapted from established methodologies for the synthesis of aryl sulfonyl chlorides.[\[1\]](#)

Experimental Protocol: Synthesis

Step 1: Diazotization of 2-Methoxy-5-methylaniline

- Dissolve 2-Methoxy-5-methylaniline in a mixture of concentrated hydrochloric acid and water.
- Cool the resulting solution to a temperature between 0 and 5 °C using an ice-salt bath.
- Add a solution of sodium nitrite in water dropwise, ensuring the temperature is maintained below 5 °C.
- Stir the reaction mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.[\[1\]](#)

Step 2: Sulfonylation

- In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and cool it to 0-5 °C.
- Add copper(I) chloride to act as a catalyst.

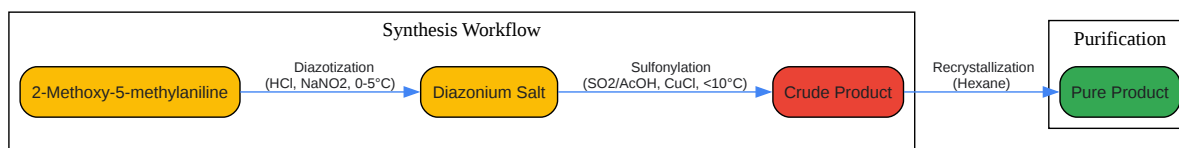
- Slowly add the previously prepared cold diazonium salt solution to this mixture under vigorous stirring, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to warm to room temperature and continue stirring for several hours.[1]

Work-up:

- Pour the reaction mixture into ice-water.
- Collect the precipitated crude 2-methoxy-5-methylbenzenesulfonyl chloride via vacuum filtration.
- Wash the collected solid with cold water and dry.[1]

Experimental Protocol: Purification

Further purification of the crude product can be achieved by recrystallization from a suitable solvent, such as hexane, or by vacuum distillation.[1]



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Synthesis and Purification Workflow

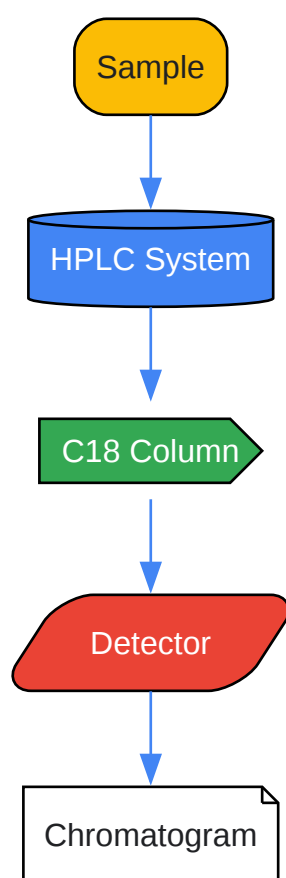
Analytical Characterization

The purity and identity of **6-Methoxy-m-toluenesulfonyl chloride** can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of **6-Methoxy-m-toluenesulfonyl chloride**, similar to methods used for other benzenesulfonyl chlorides.[5]

- Column: A C18 column, such as a Waters XBridge C18, is suitable for this separation.
- Mobile Phase: A gradient elution with water and acetonitrile is typically employed. For mass spectrometry (MS) compatibility, formic acid can be used as an additive in the mobile phase. [5]
- Detection: A DAD (Diode Array Detector) or UV detector can be used for detection.



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HPLC Analysis Workflow

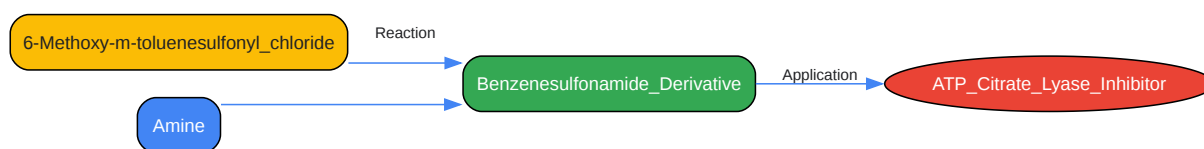
Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (^1H) and Carbon-13 (^{13}C) NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. While specific spectral data for **6-Methoxy-m-**

toluenesulfonyl chloride is not readily available in the public domain, characteristic shifts for similar methoxy and methyl substituted benzenesulfonyl chlorides can be referenced for structural elucidation.

Applications in Drug Development

6-Methoxy-m-toluenesulfonyl chloride is a valuable building block in medicinal chemistry. Its primary application lies in the synthesis of benzenesulfonamide derivatives. Notably, it has been utilized in the preparation of analogs that act as ATP citrate lyase inhibitors, a target of interest in cancer and metabolic disease research.[6] The sulfonyl chloride functional group allows for facile reaction with amines to form the corresponding sulfonamides, a common motif in pharmacologically active molecules.



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Application in Drug Discovery

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